Cas no 1429181-40-7 (1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine)

1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine 化学的及び物理的性質
名前と識別子
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- 1-(1-benzyl-5-methylpyrazol-4-yl)ethanamine
- 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine
- 1429181-40-7
- 1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine
- SCHEMBL19192626
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- インチ: InChI=1S/C13H17N3/c1-10(14)13-8-15-16(11(13)2)9-12-6-4-3-5-7-12/h3-8,10H,9,14H2,1-2H3
- InChIKey: MXEJTQKVWQUKPU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 215.142247555Da
- どういたいしつりょう: 215.142247555Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 43.8Ų
1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM188368-1g |
1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine |
1429181-40-7 | 95% | 1g |
$549 | 2021-08-05 | |
Chemenu | CM188368-1g |
1-(1-benzyl-5-methyl-1H-pyrazol-4-yl)ethan-1-amine |
1429181-40-7 | 95% | 1g |
$549 | 2023-02-02 | |
Alichem | A049005905-1g |
1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine |
1429181-40-7 | 95% | 1g |
$497.70 | 2022-04-02 |
1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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6. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamineに関する追加情報
Introduction to 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine (CAS No. 1429181-40-7)
1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine, also known by its CAS number 1429181-40-7, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl group, a methyl group, and a pyrazole ring, all of which contribute to its potential biological activities and therapeutic applications.
The chemical structure of 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine can be represented as follows: C13H16N3. The presence of the pyrazole ring, a five-membered heterocyclic aromatic ring containing two nitrogen atoms, is particularly noteworthy. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The benzyl and methyl groups further enhance the compound's stability and solubility, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine can inhibit the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation when overactivated.
In addition to its neuroprotective properties, 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine has also shown promise as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preclinical studies have indicated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby mitigating the inflammatory response.
The pharmacokinetic properties of 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine have also been extensively studied. Its high oral bioavailability and favorable pharmacokinetic profile make it suitable for oral administration, which is a significant advantage in drug development. Furthermore, the compound has demonstrated good blood-brain barrier penetration, which is crucial for its potential use in central nervous system (CNS) disorders.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine. Early results from Phase I trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings are encouraging and pave the way for further clinical evaluation in larger patient populations.
In conclusion, 1-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)ethanamine (CAS No. 1429181-40-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of neurodegenerative diseases, inflammatory disorders, and other areas where modulating specific signaling pathways can lead to significant clinical benefits. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds great promise for advancing medical treatments and improving patient outcomes.
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